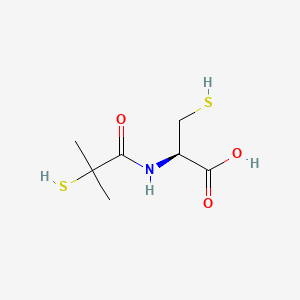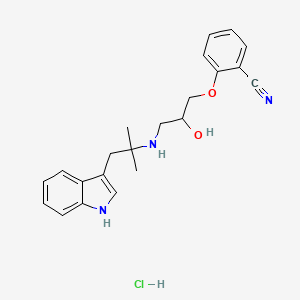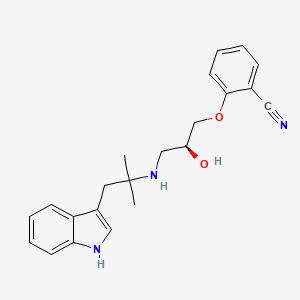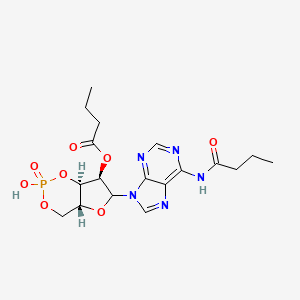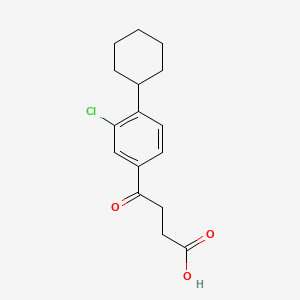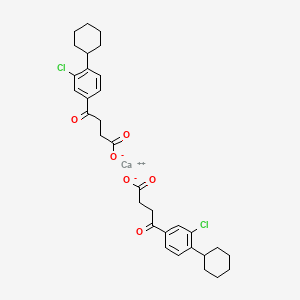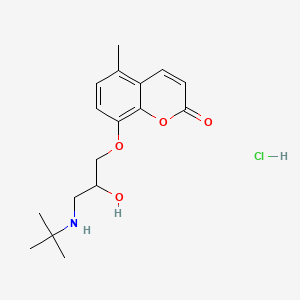
Buthionine sulfoximine
概要
説明
ブチオニンスルホキシミンは、グルタチオンのレベルを低下させることで知られるスルホキシミン誘導体です。主に、がん治療における化学療法の補助剤として研究されています。 この化合物は、グルタチオン合成の最初の段階に必要な酵素であるγ-グルタミルシステインシンテターゼを阻害します .
2. 製法
合成経路と反応条件: ブチオニンスルホキシミンは、さまざまな化学反応によって合成することができます。一般的な方法の1つは、制御された条件下でブチオニンとスルホキシミンを反応させる方法です。 この反応は通常、目的の生成物が得られるように、触媒と特定の温度および圧力設定を必要とします .
工業生産方法: 工業的な環境では、ブチオニンスルホキシミンの生産は、反応物を最適化された条件下で組み合わせる大規模な化学反応器で行われます。このプロセスは、化合物の純度と収率を維持するために監視されます。 クロマトグラフィーや結晶化などの高度な技術が、最終製品を精製するために使用されます .
作用機序
ブチオニンスルホキシミンは、グルタチオン合成の最初の段階を担う酵素であるγ-グルタミルシステインシンテターゼを阻害することにより、その効果を発揮します。この阻害は、グルタチオンレベルの低下につながり、その結果、細胞の酸化ストレスが増加します。 この化合物は、がん細胞を酸化損傷に対してより感受性にし、化学療法薬の効力を高めることで、がん細胞を標的にします .
類似化合物:
L-ブチオニンスルホキシミン: γ-グルタミルシステインシンテターゼの特異的な阻害剤。
DL-ブチオニン-(S,R)-スルホキシミン: 研究で使用されているもう1つの変異体.
比較: ブチオニンスルホキシミンは、γ-グルタミルシステインシンテターゼを特異的に阻害する能力において独自のものであり、研究と臨床設定の両方で貴重なツールとなっています。 他の類似化合物と比較して、グルタチオンレベルを枯渇させ、化学療法の効果を高める上で顕著な有効性を示しています .
生化学分析
Biochemical Properties
Buthionine sulfoximine plays a significant role in biochemical reactions by inhibiting the enzyme gamma-glutamylcysteine synthetase, which is essential for the first step of glutathione synthesis . By reducing glutathione levels, this compound affects various cellular processes that rely on this antioxidant. The compound interacts with enzymes such as glutathione peroxidase and glutathione reductase, influencing their activity and the overall redox state of the cell .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces oxidative stress by depleting glutathione levels, leading to increased reactive oxygen species (ROS) production . This oxidative stress can trigger apoptosis in cancer cells, making this compound a potential adjuvant in cancer therapy . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the redox balance within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of gamma-glutamylcysteine synthetase . This inhibition leads to a decrease in glutathione synthesis, resulting in lower intracellular glutathione levels. The reduced glutathione levels impair the cell’s ability to detoxify reactive oxygen species, leading to oxidative stress and potential cell death . This compound also affects gene expression by modulating the activity of transcription factors sensitive to the redox state of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is known to induce oxidative stress and DNA damage in a time-dependent manner . Studies have shown that prolonged exposure to this compound leads to sustained depletion of glutathione and increased oxidative damage . The stability and degradation of this compound in laboratory conditions are crucial factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively deplete glutathione levels without causing significant toxicity . Higher doses of this compound can lead to adverse effects such as cataract formation and increased oxidative stress . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to glutathione synthesis and metabolism. By inhibiting gamma-glutamylcysteine synthetase, the compound disrupts the synthesis of glutathione, leading to alterations in the cellular redox state . This disruption affects various metabolic processes, including detoxification of reactive oxygen species and maintenance of cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to be cell-permeable, allowing it to effectively inhibit intracellular gamma-glutamylcysteine synthetase . The distribution of this compound within tissues can influence its efficacy and toxicity, as it needs to reach target cells to exert its effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound primarily localizes in the cytoplasm, where it interacts with gamma-glutamylcysteine synthetase and other enzymes involved in glutathione metabolism . The targeting signals and post-translational modifications that direct this compound to specific cellular compartments are essential for its effectiveness in modulating cellular redox balance .
準備方法
Synthetic Routes and Reaction Conditions: Buthionine sulphoximine can be synthesized through various chemical reactions. One common method involves the reaction of buthionine with sulfoximine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of buthionine sulphoximine involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is monitored to maintain the purity and yield of the compound. Advanced techniques such as chromatography and crystallization are used to purify the final product .
化学反応の分析
反応の種類: ブチオニンスルホキシミンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されてスルホキシドとスルホンを形成することができます。
還元: 対応するアミンを形成するために還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から形成される主な生成物には、ブチオニンスルホキシミンのスルホキシド、スルホン、および置換誘導体が含まれます .
4. 科学研究における用途
ブチオニンスルホキシミンは、科学研究において幅広い用途を持っています。
化学: さまざまな化学反応や合成プロセスにおける試薬として使用されます。
生物学: この化合物は、細胞プロセスと酸化ストレスにおけるグルタチオンの役割を研究するために使用されます。
医学: ブチオニンスルホキシミンは、がん細胞のグルタチオンレベルを枯渇させることにより、抗がん剤の効力を高める化学療法の補助剤として研究されています.
科学的研究の応用
Buthionine sulphoximine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used to study the role of glutathione in cellular processes and oxidative stress.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
類似化合物との比較
L-Buthionine sulfoximine: A specific gamma-glutamyl synthetase inhibitor.
DL-Buthionine-(S,R)-sulfoximine: Another variant used in research.
Comparison: Buthionine sulphoximine is unique in its ability to specifically inhibit gamma-glutamylcysteine synthetase, making it a valuable tool in both research and clinical settings. Compared to other similar compounds, it has shown significant efficacy in depleting glutathione levels and enhancing the effects of chemotherapy .
特性
IUPAC Name |
2-amino-4-(butylsulfonimidoyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFBVYMGADDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044434 | |
| Record name | Buthionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Buthionine sulfoximine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12593 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5072-26-4 | |
| Record name | Buthionine sulfoximine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5072-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buthionine sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buthionine sulfoximine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12870 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5072-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Buthionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-S-(3-Amino-3-carboxypropyl)-sec-butylsulfoximine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTHIONINE SULFOXIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW4108Q0BV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B1668015.png)

